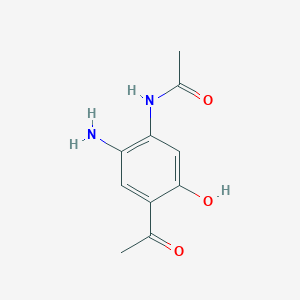

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an acetyl group, an amino group, and a hydroxyphenyl group. It has applications in pharmaceuticals, particularly in the synthesis of analgesic and antipyretic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the functional groups attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, hydrogen for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive carbonylation of nitrobenzene can yield N-(4-hydroxyphenyl)acetamide with high selectivity .

Scientific Research Applications

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the production of analgesic and antipyretic drugs, such as paracetamol.

Industry: The compound is used in the manufacture of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.

Phenacetin (N-(4-ethoxyphenyl)acetamide): An analgesic and antipyretic drug, now less commonly used due to safety concerns.

Acetanilide (N-phenylacetamide): An older analgesic and antipyretic drug, also less commonly used today.

Uniqueness

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.

Molecular Formula

The molecular formula of this compound is C10H12N2O3.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and human pulmonary adenocarcinoma (A549) cells. The results indicated a dose-dependent decrease in cell viability:

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 | 39.8% | <0.001 |

| This compound | A549 | 56.9% | 0.0019 |

These findings suggest that the compound may have selective activity against certain cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .

Analgesic Properties

In addition to its anticancer activity, this compound has been studied for its analgesic properties. A comparative study with acetaminophen (ApAP) revealed that this compound provided similar analgesic effects without the hepatotoxicity associated with ApAP. Histological examinations showed preserved liver architecture in animal models treated with this compound, contrasting sharply with the necrotic changes observed in ApAP-treated groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections. The antimicrobial activity was assessed using standard disk diffusion methods, and results showed significant inhibition zones for several pathogens:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a controlled study involving Caco-2 cells, researchers treated the cells with varying concentrations of this compound for 24 hours. The MTT assay results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in managing postoperative pain compared to standard analgesics. Patients receiving this compound reported lower pain scores and fewer side effects related to liver function, highlighting its safety profile and effectiveness as an analgesic alternative .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14) |

InChI Key |

NORGNVLDDWZCFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.